Epetraborole R-mandelate
Description
The Critical Need for Novel Antimicrobial Agents Against Multidrug-Resistant Pathogens
The global health landscape is facing a significant threat from the rise of antimicrobial resistance (AMR), a phenomenon accelerated by the widespread use of conventional antibiotics. vabomere.comeuropa.eu Multidrug-resistant (MDR) bacteria, which are resistant to several classes of antimicrobial agents, have become a primary cause of morbidity and mortality across the globe, leading to treatment failures and increased healthcare costs. vabomere.com The diminishing efficacy of existing antibiotics has created an urgent and critical need for the discovery and development of novel antimicrobial agents with new mechanisms of action. europa.eupediatriconcall.com
This crisis is particularly acute with the emergence of pathogens collectively known as the ESKAPE group (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species), which are notorious for their capacity to develop resistance. vabomere.com The pipeline for new antibiotics is worryingly weak, especially for those targeting the most critical resistant Gram-negative bacteria. wikipedia.org This innovation gap underscores the necessity for focused investment and research into new therapeutic strategies to combat the growing challenge of MDR infections. europa.euwikipedia.org
Overview of Boron-Containing Compounds in Medicinal Chemistry and Their Emerging Roles
In the search for novel therapeutics, boron-containing compounds (BCCs) have emerged as an important and versatile class of pharmacophores in medicinal chemistry. drugbank.comdrugbank.com Boron, a metalloid element, possesses unique chemical characteristics that make it an attractive candidate for drug design. drugbank.com A key feature is the vacant p-orbital of boron in its neutral, sp2 hybridized state, which allows it to act as a Lewis acid and form stable, reversible covalent bonds with target biomolecules, particularly with the hydroxyl groups found in the active sites of enzymes. drugbank.comnih.gov
This unique bonding capability has been leveraged to develop several FDA-approved drugs for a range of diseases, including cancer and infections. drugbank.comnih.gov The ability to fine-tune the molecule's properties allows for specific targeting of enzymes that may be difficult to inhibit with traditional small molecules. drugbank.com Beyond direct therapeutic action, boron has also been utilized in developing agents for imaging and Boron Neutron Capture Therapy (BNCT) for cancer, highlighting the expanding and multifaceted applications of boron in medicine. nih.govnih.gov
Historical Context and Discovery of Benzoxaboroles as Novel Antimicrobial Scaffolds
Benzoxaboroles are a specific class of boron-containing compounds characterized by a boronic acid fused into a heteroaromatic ring system. contractpharma.com First synthesized in 1957, they remained primarily in the realm of organic synthesis for nearly five decades. contractpharma.comnih.gov Their potential in medicinal chemistry gained significant traction in 2006 with the discovery that a 5-fluoro-benzoxaborole, later known as tavaborole (B1682936), possessed potent antifungal activity. nih.gov
This discovery spurred further investigation into the benzoxaborole scaffold, revealing its potential for broad-spectrum antimicrobial, antiviral, and anti-inflammatory activities. researchgate.netan2therapeutics.com The benzoxaborole structure offers advantages over acyclic boronic acids, including greater stability and a reduced susceptibility to hydrolysis of the boron-carbon bond. contractpharma.comnih.gov Tavaborole (marketed as Kerydin) became the first benzoxaborole to receive FDA approval in 2014 for treating onychomycosis, a fungal nail infection. nih.govnih.gov Its mechanism involves the inhibition of a fungal enzyme, leucyl-tRNA synthetase (LeuRS), establishing a key target for subsequent benzoxaborole-based drug discovery efforts. pediatriconcall.comnih.gov
Epetraborole (B1504100): A Leucyl-tRNA Synthetase Inhibitor as a Preclinical Antibiotic Candidate
Epetraborole (also known as GSK2251052 or AN3365) is a novel, boron-containing small molecule from the benzoxaborole class developed as a systemic antibiotic. plos.orggsk.comnih.gov It is an inhibitor of the bacterial enzyme leucyl-tRNA synthetase (LeuRS), which is essential for protein synthesis. plos.orgnih.gov Epetraborole's unique mechanism of action involves trapping the transfer RNA for leucine (B10760876) (tRNALeu) in the editing site of the LeuRS enzyme. nih.gov The boron atom of epetraborole forms a covalent adduct with the terminal adenosine (B11128) of the tRNALeu, which blocks the enzyme from attaching leucine to its tRNA, thereby halting protein synthesis and inhibiting bacterial growth. plos.orgnih.gov
Initially developed for its robust activity against multi-resistant Gram-negative bacteria, epetraborole has been evaluated in preclinical and clinical studies for various indications. plos.orggsk.com While its development for complicated urinary tract infections was discontinued (B1498344) due to the rapid emergence of resistance in a small number of patients during a Phase 2 trial, its potential for other difficult-to-treat infections continues to be explored. contractpharma.comfiercebiotech.comnih.govresearchgate.net Preclinical studies have demonstrated its efficacy against a range of pathogens, including Burkholderia pseudomallei (the causative agent of melioidosis) and nontuberculous mycobacteria (NTM) such as Mycobacterium abscessus. plos.orgasm.orgmdpi.com
Table 1: Preclinical In Vitro Activity of Epetraborole Against Various Pathogens
| Pathogen | Strain(s) | MIC Range (μg/mL) | MIC₅₀ (μg/mL) | MIC₉₀ (μg/mL) | Reference(s) |
| Burkholderia pseudomallei | 13 clinical & 3 reference strains | 0.25 - 4 | - | - | plos.org |
| Mycobacterium abscessus | 147 clinical isolates | 0.03 - 0.25 | 0.06 | 0.12 | nih.gov |
| Mycobacterium avium complex | 110 respiratory isolates | 0.25 - 16 | - | 4 | an2therapeutics.com |
| Acinetobacter baumannii | Wild-type | - | 2 | - | researchgate.net |
| Acinetobacter baumannii | Multidrug-resistant | - | 8 | - | researchgate.net |
| Escherichia coli | ATCC 25922 | 0.5 - 4 | - | - | researchgate.net |
| Pseudomonas aeruginosa | ATCC 27853 | 0.5 - 4 | - | - | researchgate.net |
MIC: Minimum Inhibitory Concentration. MIC₅₀/MIC₉₀: The concentration required to inhibit the growth of 50% and 90% of isolates, respectively.
Significance of the R-Mandelate Salt Form in Preclinical Research and Compound Stabilization
In pharmaceutical development, the active pharmaceutical ingredient (API) is often formulated as a salt to enhance its physicochemical properties, such as stability, solubility, and ease of handling, which are critical for preclinical and clinical evaluation. Epetraborole has been developed as the R-mandelate salt, officially designated Epetraborole R-mandelate. nih.govnih.gov
The selection of a specific salt form, in this case using (R)-mandelic acid, is a deliberate step in drug development. nih.gov While specific studies detailing the selection of the R-mandelate form for epetraborole are not publicly available, mandelate (B1228975) salts are commonly used in the pharmaceutical industry for chiral resolution and to form stable, crystalline solids. researchgate.net The formation of a stable salt like this compound ensures consistent properties of the drug substance, which is essential for obtaining reliable and reproducible results in preclinical studies, including in vitro activity assays and in vivo efficacy models in animals. nih.govresearchgate.nettargetmol.com The existence of this specific salt form in chemical and drug databases confirms its role as the defined entity used in the compound's research and development pathway. nih.govncats.io
Structure
2D Structure
Properties
CAS No. |
1234563-15-5 |
|---|---|
Molecular Formula |
C19H24BNO7 |
Molecular Weight |
389.2 g/mol |
IUPAC Name |
3-[[(3S)-3-(aminomethyl)-1-hydroxy-3H-2,1-benzoxaborol-7-yl]oxy]propan-1-ol;(2R)-2-hydroxy-2-phenylacetic acid |
InChI |
InChI=1S/C11H16BNO4.C8H8O3/c13-7-10-8-3-1-4-9(16-6-2-5-14)11(8)12(15)17-10;9-7(8(10)11)6-4-2-1-3-5-6/h1,3-4,10,14-15H,2,5-7,13H2;1-5,7,9H,(H,10,11)/t10-;7-/m11/s1 |
InChI Key |
GKQOYBLEEYTDIB-DEZAYANASA-N |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Epetraborole R-Mandelate; Epetraborole R Mandelate |
Origin of Product |
United States |
Synthetic Chemistry and Stereochemical Considerations of Epetraborole R Mandelate
Retrosynthetic Analysis and Key Synthetic Intermediates for Epetraborole (B1504100)
The synthesis of epetraborole hinges on the construction of the benzoxaborole core. A retrosynthetic analysis reveals that key intermediates in this process are substituted benzaldehydes. researchgate.net The synthesis can be conceptually broken down into the formation of a functionalized aromatic ring, followed by the introduction of the boron-containing heterocyclic system.
A plausible synthetic route starts with a protected 2-bromobenzaldehyde (B122850) derivative. One common starting material is 4-(2-benzyloxy propoxy)-2-bromobenzaldehyde. newdrugapprovals.org This intermediate undergoes a palladium-catalyzed borylation reaction to introduce the boronic ester functionality, a crucial step in forming the benzoxaborole ring. newdrugapprovals.org
Key Synthetic Intermediates:
| Intermediate | Role in Synthesis |
| 4-(2-benzyloxy propoxy)-2-bromobenzaldehyde | Starting material containing the substituted benzene (B151609) ring. newdrugapprovals.org |
| 4-(2-benzyloxy-propoxy)-2-(4,4,5,5-tetramethyl- researchgate.netnewdrugapprovals.orgdergipark.org.trdioxaborolan-2-yl)-benzaldehyde | Product of the borylation reaction, incorporating the boron moiety. newdrugapprovals.org |
| (S)-3-Aminomethyl-7-(3-hydroxy-propoxy)-3H-benzo[c] researchgate.netnewdrugapprovals.orgoxaborol-1-ol | The final epetraborole core structure before salt formation. |
Stereoselective Synthesis of the Epetraborole Core Structure and Boron Incorporation Strategies
The stereochemistry at the C3 position of the benzoxaborole ring is critical for the biological activity of epetraborole. The desired (S)-enantiomer is obtained through stereoselective synthesis or chiral resolution. newdrugapprovals.orgnih.gov
One strategy for stereoselective synthesis involves the use of chiral auxiliaries or catalysts to control the formation of the stereocenter. Alternatively, a racemic mixture of the aminomethyl benzoxaborole can be synthesized and then subjected to chiral resolution. newdrugapprovals.org This can be achieved using chiral high-performance liquid chromatography (HPLC) with a chiral stationary phase, such as a CHIRALPAK AD-H column. newdrugapprovals.org
The incorporation of boron is typically achieved through a palladium-catalyzed cross-coupling reaction, such as the Miyaura borylation, using bis(pinacolato)diboron (B136004) (B₂pin₂). newdrugapprovals.orgmdpi.com This reaction converts an aryl halide (in this case, the bromo-substituted benzaldehyde) into a boronic ester. The subsequent cyclization and deprotection steps lead to the formation of the benzoxaborole ring. newdrugapprovals.org
Methods for Salt Formation and Purification of Epetraborole R-Mandelate for Research Applications
For research and potential pharmaceutical applications, epetraborole is often converted into a salt form to improve its stability, solubility, and handling properties. targetmol.comhodoodo.com this compound is one such salt form. hodoodo.com
The salt formation is typically achieved by reacting the free base of epetraborole with (R)-mandelic acid in a suitable solvent. The resulting salt can then be isolated by precipitation or crystallization.
Purification of this compound for research purposes is crucial to ensure high purity. Standard purification techniques include:
Flash Chromatography: Used to purify intermediates during the synthesis. newdrugapprovals.org
Crystallization: A common method for purifying the final salt product, which can also help in isolating the desired polymorph.
Preparative HPLC: Can be employed for high-purity separations, especially for removing closely related impurities. sigmaaldrich.com
Strategies for Derivatization and Analogue Synthesis for Structure-Activity Relationship (SAR) Studies
Structure-activity relationship (SAR) studies are essential for optimizing the potency, selectivity, and pharmacokinetic properties of a lead compound like epetraborole. openaccessjournals.com These studies involve the synthesis and evaluation of a series of analogues with systematic structural modifications.
For epetraborole, derivatization strategies could focus on several key positions:
The 7-position substituent: The 3-hydroxypropoxy group at the 7-position of the benzoxaborole ring is a key interaction point. asm.org Analogues with different ether or alkyl chains at this position could be synthesized to explore the impact on activity and properties.
The aminomethyl group: Modifications to the aminomethyl group at the C3 position could influence the compound's interaction with the target enzyme.
The benzoxaborole core: While more synthetically challenging, modifications to the aromatic ring, such as the introduction of different substituents, could be explored. For instance, the addition of a 4-halogen group has been shown to improve antituberculosis activity in related benzoxaboroles. asm.org
The synthesis of these analogues would follow similar synthetic routes as epetraborole, starting with appropriately functionalized precursors. nih.govasm.org
Advanced Analytical Techniques for Confirming Chemical Identity and Enantiomeric Purity in Research Batches
To ensure the quality of research batches, a suite of advanced analytical techniques is employed to confirm the chemical identity, structure, and purity of this compound. researchgate.netnih.gov
Table of Analytical Techniques:
| Technique | Purpose | Key Findings/Parameters |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | To confirm the chemical structure and for quantitative analysis. ox.ac.uk | ¹H and ¹³C NMR spectra provide information on the connectivity of atoms. newdrugapprovals.org Quantitative NMR (qNMR) can determine purity against a certified standard. ox.ac.uk |
| Mass Spectrometry (MS) | To determine the molecular weight and elemental composition. | High-resolution mass spectrometry (HRMS) provides an accurate mass measurement, confirming the molecular formula. an2therapeutics.commdpi.com |
| Chiral High-Performance Liquid Chromatography (HPLC) | To determine the enantiomeric purity. chromatographyonline.comasianpubs.org | A chiral column, such as CHIRALPAK AD-H, is used to separate the (S) and (R) enantiomers, allowing for the quantification of the desired enantiomer and any enantiomeric impurity. newdrugapprovals.org |
| High-Performance Liquid Chromatography (HPLC) with UV detection | To determine the chemical purity and for quantification. | An achiral HPLC method can be used to assess the overall purity by separating epetraborole from other impurities. nih.gov |
| Circular Dichroism (CD) Spectroscopy | To confirm the absolute stereochemistry. | Can be used in conjunction with HPLC to confirm the presence of the correct enantiomer. nih.gov |
These techniques, when used in combination, provide a comprehensive characterization of this compound, ensuring the reliability of data generated in research studies.
Molecular and Cellular Mechanisms of Epetraborole Action in Microbial Systems
Detailed Mechanism of Leucyl-tRNA Synthetase (LeuRS) Inhibition by Epetraborole (B1504100)
Epetraborole's primary molecular target is the bacterial leucyl-tRNA synthetase (LeuRS), an essential enzyme responsible for charging transfer RNA (tRNA) with its cognate amino acid, leucine (B10760876). plos.orgnih.gov This process, known as aminoacylation, is a critical step in protein synthesis. The LeuRS enzyme possesses two key active sites: an aminoacylation site where leucine is attached to its tRNA (tRNALeu) and an editing (or proofreading) site that removes incorrectly charged amino acids to ensure translational fidelity. plos.org
Epetraborole exerts its inhibitory effect by specifically targeting the editing active site of the LeuRS enzyme. dergipark.org.trasm.org The mechanism involves the formation of a stable adduct with the tRNALeu molecule within this site. The boron atom within the epetraborole structure is key to this interaction, as it covalently binds to the cis-diol group of the ribose on the terminal adenosine (B11128) nucleotide (A76) of the tRNALeu. plos.orgdergipark.org.tr This action effectively traps the tRNALeu in the editing site, preventing it from being released and participating in protein synthesis. plos.orgnewdrugapprovals.org By locking the tRNA in this conformation, epetraborole prevents the enzyme from catalyzing the attachment of leucine, thereby halting the production of charged leucyl-tRNALeu. plos.orgdergipark.org.tr
Structural Basis of Epetraborole-LeuRS Interaction: Insights from Computational and Crystallographic Studies
The structural basis of the interaction between epetraborole and LeuRS has been elucidated through X-ray crystallography. asm.orgrcsb.org Studies of the Mycobacteroides abscessus (M. abscessus) LeuRS editing domain in complex with an epetraborole-AMP adduct (a surrogate for the terminal adenosine of tRNA) provide a detailed view of the binding mode at an atomic level. rcsb.orgrcsb.org
These crystallographic studies confirm that epetraborole binds within the editing active site. asm.orgresearchgate.net The boron atom of epetraborole forms a covalent bond with the ribose of the AMP molecule, mimicking the trapping of tRNALeu. dergipark.org.trresearchgate.net In addition to this key covalent interaction, the binding is stabilized by a network of hydrogen bonds between the epetraborole molecule and amino acid residues within the enzyme's editing site. researchgate.net Specifically, key hydrogen bonds have been identified between the primary amine of epetraborole and the residues Met125 and Asp131 in the M. abscessus LeuRS. researchgate.net
| Interacting Moiety | Enzyme/Substrate Component | Type of Interaction | Significance |
|---|---|---|---|
| Epetraborole (Boron atom) | Terminal Adenosine (A76) of tRNALeu (mimicked by AMP) | Covalent Adduct Formation | Traps tRNALeu in the editing site, inhibiting enzyme turnover. plos.orgdergipark.org.tr |
| Epetraborole (Aminomethyl group) | Met125 residue of M. abscessus LeuRS | Hydrogen Bond | Stabilizes the binding of the inhibitor within the active site. researchgate.net |
| Epetraborole (Aminomethyl group) | Asp131 residue of M. abscessus LeuRS | Hydrogen Bond | Contributes to the specific recognition and high-affinity binding. researchgate.net |
Impact of LeuRS Inhibition on Bacterial Protein Synthesis and Downstream Cellular Processes
The inhibition of LeuRS by epetraborole has a direct and critical impact on bacterial physiology. By preventing the synthesis of leucyl-tRNALeu, epetraborole effectively starves the ribosome of an essential building block for protein production. plos.orgdergipark.org.tr This leads to a rapid cessation of protein synthesis, which in turn impedes bacterial growth and survival. dergipark.org.tr This mechanism of action can result in either bacteriostatic (inhibiting growth) or bactericidal (killing bacteria) effects, depending on the bacterial species and the concentration of the drug. dergipark.org.tr
Beyond the immediate halt of protein translation, the inhibition of LeuRS can trigger downstream cellular responses. In a study involving Escherichia coli engineered to overexpress the leuS gene, exposure to epetraborole was found to affect the translational and transcriptional regulation of the leuA gene, which is involved in leucine biosynthesis. dergipark.org.tr This suggests that the disruption of the LeuRS functional cycle can have broader regulatory consequences on amino acid metabolism and related pathways. dergipark.org.tr
Investigations into Bacterial Resistance Mechanisms to Epetraborole in Preclinical Models
As with any antimicrobial, the potential for bacterial resistance to epetraborole is a key area of investigation. Preclinical studies have identified the primary mechanism of acquired, high-level resistance to be mutations within the gene encoding the target enzyme, leuS. asm.orgresearchgate.net
These mutations are typically missense mutations that result in amino acid substitutions within the editing domain of the LeuRS enzyme. asm.orgresearchgate.netbiorxiv.org Such changes can alter the binding site, reducing the affinity of epetraborole and rendering it less effective. The frequency of resistance development in M. abscessus was found to be approximately 2 x 10-9, which is considered low. biorxiv.org Importantly, resistance to epetraborole does not appear to confer cross-resistance to other classes of antibiotics, such as clarithromycin (B1669154) or amikacin, suggesting the resistance mechanism is highly specific to the drug. biorxiv.orgoup.com Furthermore, studies in Burkholderia pseudomallei indicate that epetraborole's activity is minimally affected by drug efflux pumps, a common resistance mechanism that plagues many other antibiotics. plos.orgplos.org
| Mechanism | Genetic Basis | Effect | Affected Organisms (Examples) |
|---|---|---|---|
| Target Modification | Missense mutations in the leuS gene | Alters the LeuRS editing domain, reducing binding affinity for epetraborole. asm.orgbiorxiv.org | Mycobacteroides abscessus asm.orgbiorxiv.org, Pseudomonas aeruginosa biorxiv.org |
| Target Overexpression | Overexpression of the leuS gene | Increases the amount of LeuRS enzyme, requiring higher concentrations of epetraborole for inhibition. dergipark.org.tr | Escherichia coli (in experimental models) dergipark.org.tr |
| Efflux Pumps | (Not a primary mechanism) | Epetraborole activity is minimally impacted by common efflux pumps. plos.orgplos.org | Burkholderia pseudomallei plos.orgplos.org |
Comparative Mechanistic Studies with Other Boron-Containing Antimicrobials and Their Targets
Epetraborole belongs to a growing class of boron-containing therapeutics, each with distinct mechanisms of action. researchgate.net Comparing epetraborole to other boron-based antimicrobials highlights the versatility of the boron atom in drug design.
Tavaborole (B1682936): Like epetraborole, tavaborole is a benzoxaborole that inhibits protein synthesis by targeting an aminoacyl-tRNA synthetase. researchgate.net However, tavaborole specifically inhibits the fungal cytoplasmic leucyl-tRNA synthetase, also by trapping tRNA in the editing site, and is used as a topical antifungal agent.
Vaborbactam (B611620): In contrast to LeuRS inhibitors, vaborbactam is a β-lactamase inhibitor. researchgate.net Its cyclic boronic acid structure allows it to mimic the tetrahedral intermediate formed during the hydrolysis of β-lactam antibiotics by serine β-lactamases. mdpi.com Vaborbactam forms a stable, covalent bond with the serine residue in the active site of these bacterial enzymes, thereby inactivating them and protecting co-administered β-lactam antibiotics from degradation. researchgate.netmdpi.com Its target is completely different from that of epetraborole.
| Compound | Primary Target | Mechanism of Action | Therapeutic Class |
|---|---|---|---|
| Epetraborole | Bacterial Leucyl-tRNA Synthetase (LeuRS) | Inhibits protein synthesis by trapping tRNALeu in the enzyme's editing site. plos.orgdergipark.org.tr | Antibacterial |
| Tavaborole | Fungal Leucyl-tRNA Synthetase (LeuRS) | Inhibits protein synthesis by trapping tRNALeu in the enzyme's editing site. researchgate.net | Antifungal |
| Vaborbactam | Bacterial Serine β-Lactamases | Forms a stable covalent adduct with the active site serine, inhibiting enzyme activity. researchgate.netmdpi.com | β-Lactamase Inhibitor (Antibacterial Adjuvant) |
| Crisaborole | Phosphodiesterase-4 (PDE4) | Inhibits PDE4 to reduce inflammation. researchgate.net | Anti-inflammatory |
Preclinical Pharmacological Investigations of Epetraborole R Mandelate
In Vitro Antimicrobial Spectrum and Potency Against Gram-Negative Bacteria
Epetraborole (B1504100) has demonstrated broad-spectrum activity against various Gram-negative bacteria, including strains resistant to other antibiotics. dergipark.org.trplos.org It was initially identified for its potential against medically important Gram-negative bacterial infections. plos.org
Epetraborole has shown efficacy against members of the Enterobacteriaceae family. Studies indicate its effectiveness against Klebsiella pneumoniae, including carbapenem-resistant strains, with reported Minimum Inhibitory Concentration (MIC) values for MIC50 and MIC90 of 1 µg/mL and 2 µg/mL, respectively. dergipark.org.tr Research has also highlighted its high efficacy against pan-drug resistant Klebsiella pneumoniae with low MIC values. dergipark.org.tr Furthermore, epetraborole was found to be active against Escherichia coli with MIC values ranging from 0.5 to 4 µg/mL. nih.gov
Table 1: In Vitro Activity of Epetraborole Against Select Enterobacteriaceae
| Organism | Strain Type | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference |
|---|---|---|---|---|
| Klebsiella pneumoniae | Wild-type & Carbapenem-resistant | 1 | 2 | dergipark.org.tr |
Note: MIC50 and MIC90 represent the minimum inhibitory concentrations required to inhibit the growth of 50% and 90% of isolates, respectively.
The in vitro potency of epetraborole has been evaluated against Pseudomonas aeruginosa. It has demonstrated inhibitory activity against both wild-type and carbapenem-resistant strains of P. aeruginosa, with MIC50 and MIC90 values of 2 µg/mL and 8 µg/mL, respectively. dergipark.org.tr Against the quality control strain P. aeruginosa ATCC 27853, the MIC value was determined to be 2 µg/mL. nih.govnih.gov
Table 2: In Vitro Activity of Epetraborole Against Pseudomonas aeruginosa
| Strain Type | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference |
|---|---|---|---|
| Wild-type & Carbapenem-resistant | 2 | 8 | dergipark.org.tr |
Epetraborole's antimicrobial spectrum includes activity against other challenging Gram-negative pathogens. It inhibited Acinetobacter baumannii with MIC50/90 values of 2/8 µg/mL, although its efficacy was noted to be lower against multidrug-resistant strains (MIC50/90 of 8/16 µg/mL). dergipark.org.tr For Stenotrophomonas maltophilia, the MIC50/90 values were reported as 2/4 µg/mL. dergipark.org.tr
Table 3: In Vitro Activity of Epetraborole Against A. baumannii and S. maltophilia | Organism | Strain Type | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference | | :--- | :--- | :--- | :--- | | Acinetobacter baumannii | General Isolates | 2 | 8 | dergipark.org.tr | | Acinetobacter baumannii | Multidrug-resistant | 8 | 16 | dergipark.org.tr | | Stenotrophomonas maltophilia | General Isolates | 2 | 4 | dergipark.org.tr |
Efficacy Against Pseudomonas aeruginosa
In Vitro Activity Against Nontuberculous Mycobacteria (NTM)
Epetraborole has demonstrated potent activity against nontuberculous mycobacteria (NTM), a group of bacteria known for causing chronic and difficult-to-treat infections. an2therapeutics.comnih.govmdpi.com
Extensive in vitro testing has been conducted on epetraborole's activity against Mycobacterium avium complex (MAC), the most common cause of NTM pulmonary disease. an2therapeutics.com In a study of 110 recent MAC clinical isolates from Japan, which included 55 M. avium and 55 M. intracellulare isolates, epetraborole showed potent activity. an2therapeutics.comnih.gov The MIC values ranged from 0.25 to 16 µg/mL, with an MIC50 of 2 µg/mL and an MIC90 of 4 µg/mL. an2therapeutics.comnih.gov Crucially, epetraborole maintained its activity against four clarithromycin-resistant isolates, with MICs ranging from 0.25 to 2 µg/mL, suggesting that resistance to clarithromycin (B1669154) does not affect epetraborole's efficacy. an2therapeutics.comnih.gov Similar activity was observed against MAC isolates from the US, with MICs ranging from 0.25 to 8 µg/mL. an2therapeutics.com
Table 4: In Vitro Activity of Epetraborole Against Mycobacterium avium complex (MAC) Isolates from Japan
| Parameter | Value (µg/mL) | Reference |
|---|---|---|
| MIC Range | 0.25 - 16 | an2therapeutics.com |
| MIC50 | 2 | an2therapeutics.comnih.gov |
| MIC90 | 4 | an2therapeutics.comnih.gov |
Epetraborole has been identified as a potent inhibitor of Mycobacteroides abscessus (Mab), a notoriously drug-resistant NTM. mdpi.complos.orgnih.gov It has shown significant in vitro activity against the M. abscessus wild-type strain, its three subspecies, various clinical isolates, and drug-resistant strains. mdpi.comfrontiersin.org In one study, the MIC90 for epetraborole against M. abscessus isolates ranged from 0.1 to 1.35 mg/L (equivalent to µg/mL). frontiersin.org Another study reported MICs ranging from 0.03 to 0.25 mg/L against 147 clinical isolates, showing consistent activity across all subspecies and resistance patterns. oup.com Epetraborole also demonstrated excellent activity against both the smooth (S) and more virulent rough (R) variants of M. abscessus. mdpi.com Studies have confirmed that epetraborole has the same MIC of 0.0625 µg/mL against three different M. abscessus clinical isolates that exhibit distinct resistance profiles to other antibiotics. asm.org
Table 5: In Vitro Activity of Epetraborole Against Mycobacteroides abscessus (Mab)
| Isolate Collection/Type | MIC Range (mg/L) | MIC90 (mg/L) | Reference |
|---|---|---|---|
| Wild-type, subspecies, clinical & drug-resistant strains | N/A | 0.1 - 1.35 | frontiersin.org |
| 147 Clinical Isolates | 0.03 - 0.25 | N/A | oup.com |
Efficacy Against Mycobacterium avium complex (MAC) Isolates
Pharmacokinetic (PK) Characterization in Preclinical Animal Models
Pharmacokinetic studies in animal models are fundamental to understanding the absorption, distribution, metabolism, and excretion (ADME) of a new chemical entity.
In a murine model of melioidosis, epetraborole demonstrated equivalent efficacy when administered orally or subcutaneously, indicating good absorption following oral administration. nih.gov Pharmacokinetic studies in C3HeB/FeJ mice showed that epetraborole exposures were linear with doses ranging from 10 to 300 mg/kg. researchgate.net Specifically, a 50 mg/kg oral dose in mice was found to achieve plasma exposures comparable to a 500 mg oral dose in humans. researchgate.net Further studies in an acute B. pseudomallei infection model showed that subcutaneous administration of 30, 100, or 300 mg/kg of epetraborole resulted in an area under the curve (AUC_0-24) of approximately 18.6, 62, and 186 mg·h/L, respectively, assuming linearity from a single 30 mg/kg dose. nih.gov
Studies in THP-1 macrophages, a human monocytic cell line, confirmed that epetraborole can permeate the mammalian cell membrane and maintain its activity within the host cell environment. an2therapeutics.com This is particularly relevant for its activity against intracellular pathogens.
In vitro studies using human liver microsomes, hepatocytes, and recombinant cytochrome P450 (CYP) enzymes have indicated that epetraborole is a poor substrate for major CYP enzymes. an2therapeutics.com The primary circulating metabolite of epetraborole is known as M3. an2therapeutics.comnih.gov In vitro metabolism studies of M3 were not performed because data from human radiolabeled studies indicate that M3 is not further metabolized and is primarily excreted unchanged. mdpi.com The focus of preclinical metabolite profiling is to ensure that animal models used for toxicological studies are exposed to the same major metabolites as humans. admescope.comevotec.comeuropa.eu
While specific preclinical animal excretion data is not detailed in the provided search results, human studies with radiolabeled epetraborole have shown that its major metabolite, M3, is predominantly excreted in the urine, with a smaller amount eliminated in the feces. mdpi.com An analog of epetraborole, DS86760016, exhibited higher renal excretion than epetraborole in animal models, suggesting that renal excretion is a significant pathway for this class of compounds. researchgate.netnih.gov Although epetraborole was found to be an in vitro substrate for the organic cation transporter 2 (OCT2), which is involved in active renal secretion, its renal clearance in humans is comparable to the glomerular filtration rate, suggesting that active secretion is not a major clearance mechanism. nih.govmdpi.com
Metabolic Stability and Metabolite Profiling in Preclinical Species
In Vitro Drug-Drug Interaction Potential: Cytochrome P450 Inhibition and Induction Studies
The potential for drug-drug interactions (DDI) is a critical aspect of preclinical safety assessment. nih.gov In vitro studies are essential to evaluate whether a new drug may alter the metabolism of co-administered medications.
Epetraborole and its major metabolite, M3, have been evaluated for their potential to inhibit or induce cytochrome P450 (CYP) enzymes. an2therapeutics.comnih.gov Neither epetraborole nor M3 were found to be potent reversible or time-dependent inhibitors of major CYP enzymes, with half-maximal inhibitory concentration (IC50) values greater than 100 µM for CYP1A2, 2B6, 2C8, 2C9, 2C19, 2D6, 2E1, and 3A4. an2therapeutics.com
Regarding induction, epetraborole was not an inducer of CYP1A2 mRNA in human hepatocytes. an2therapeutics.com It was, however, identified as a weak inducer of CYP2B6 and CYP3A4. an2therapeutics.com M3 showed some potential to induce CYP3A4 mRNA expression in one of three human hepatocyte donors at concentrations of 100 and 250 µM. researchgate.net However, at clinically relevant concentrations, the risk of DDI for both epetraborole and M3 as either victims or perpetrators is considered low. an2therapeutics.com
Table 1: In Vitro Cytochrome P450 Inhibition Potential of Epetraborole and M3
| CYP Enzyme | Epetraborole IC50 (µM) | M3 IC50 (µM) |
|---|---|---|
| CYP1A2 | >100 | >1000 |
| CYP2B6 | >100 | - |
| CYP2C8 | >100 | >1000 |
| CYP2C9 | >100 | >1000 |
| CYP2C19 | >100 | - |
| CYP2D6 | >100 | >1000 |
| CYP2E1 | >100 | - |
| CYP3A4 | >100 | >1000 |
Data sourced from AN2 Therapeutics and Shafiee & Chanda, 2024. an2therapeutics.comnih.gov
Table 2: In Vitro Cytochrome P450 Induction Potential of Epetraborole and M3 in Human Hepatocytes
| CYP Enzyme | Epetraborole Induction | M3 Induction |
|---|---|---|
| CYP1A2 | No induction | - |
| CYP2B6 | Weak induction | - |
| CYP3A4 | Weak induction | Potential induction in 1 of 3 donors |
Data sourced from AN2 Therapeutics and Shafiee & Chanda, 2024. an2therapeutics.comresearchgate.net
Preclinical Pharmacodynamic (PD) Modeling: Relationship Between Exposure and Efficacy in Animal Models
Pharmacodynamic (PD) modeling aims to link drug exposure (pharmacokinetics) to its therapeutic effect. In preclinical models of Mycobacterium abscessus and Burkholderia pseudomallei infections, epetraborole has demonstrated a clear dose-dependent efficacy. nih.govresearchgate.net
In a murine model of M. abscessus lung infection, oral administration of epetraborole at 25 and 50 mg/kg once daily led to a gradual reduction in the lung bacterial burden over four weeks. researchgate.net The 50 mg/kg dose in mice was designed to approximate the exposure of a 500 mg once-daily dose in humans. researchgate.net A dose-ranging study against M. abscessus isolate M9501 showed increasing efficacy with doses from 0.5 to 100 mg/kg. researchgate.net
Similarly, in an acute pulmonary murine infection model of melioidosis caused by B. pseudomallei, epetraborole reduced the bacterial load in the lungs in a dose-dependent manner. nih.govan2therapeutics.com The efficacy was comparable whether the drug was delivered orally or subcutaneously. nih.govan2therapeutics.com In a chronic mouse lung infection model with M. avium complex (MAC), epetraborole at all tested doses was significantly more effective than clarithromycin. an2therapeutics.com A 200 mg/kg dose of epetraborole, which approximates the human oral equivalent dose of 500 mg, demonstrated potent in vivo efficacy. an2therapeutics.com
Pharmacokinetic-pharmacodynamic (PK-PD) target attainment analyses, using data from these preclinical models and a population PK model from human studies, have been used to support dose selection for clinical trials. an2therapeutics.com These analyses help to predict the probability of achieving the necessary exposure for efficacy in the target patient population. an2therapeutics.com
Table 3: Preclinical Efficacy of Epetraborole in Rodent Infection Models
| Animal Model | Pathogen | Key Efficacy Finding |
|---|---|---|
| C3HeB/FeJ Mouse | Mycobacterium abscessus | Dose-dependent reduction in lung bacterial burden. researchgate.net |
| C57BL/6 Mouse | Burkholderia pseudomallei | Dose-dependent reduction in lung bacterial load; equivalent efficacy for oral and subcutaneous routes. nih.gov |
Efficacy of Epetraborole R Mandelate in Preclinical Disease Models
Design and Validation of Relevant In Vivo Animal Models for Epetraborole (B1504100) Evaluation
The preclinical assessment of epetraborole's efficacy relies on well-established in vivo animal models that simulate human infections. These models are crucial for evaluating the compound's activity within a complex biological system.
For Gram-negative bacterial infections, the neutropenic murine thigh infection model is a standard and widely used system. nih.gov In this model, mice are rendered neutropenic (having a low number of neutrophils) to create a more susceptible state, mimicking an immunocompromised condition. nih.gov The thigh muscles are then inoculated with a specific bacterial load, such as Escherichia coli or Pseudomonas aeruginosa. nih.govasm.org The primary endpoint for validating the model and assessing drug efficacy is the bacterial burden, measured in colony-forming units (CFU) per gram of thigh tissue, at specific time points after treatment initiation. researchgate.netnih.gov
To evaluate efficacy against pulmonary pathogens, murine lung infection models are employed. For NTM and B. pseudomallei infections, mice (such as C57BL/6, BALB/c, or C3HeB/FeJ strains) are infected via aerosol or intranasal routes to establish a lung infection. researchgate.netplos.orgwsu.edubiorxiv.org For chronic NTM infections, such as those caused by Mycobacterium avium complex (MAC), treatment may be initiated several weeks post-infection to better mimic the established nature of the human disease. wsu.edubiorxiv.orgscispace.com The validation of these models involves confirming a stable and persistent bacterial load in the lungs and, in some cases, dissemination to other organs like the spleen, before starting treatment. researchgate.netwsu.edu Efficacy is then determined by the reduction in bacterial CFU in the lungs and spleen following treatment compared to untreated control groups. researchgate.netdzif.de For severe, rapidly progressing diseases like melioidosis, an acute pulmonary infection model is used, with endpoints measured within hours or days of infection. researchgate.netdntb.gov.ua
Efficacy in Murine Models of Gram-Negative Bacterial Infections (e.g., urinary tract infections, pneumonia)
Epetraborole, also referred to in early development as AN3365, was initially identified for its potent in vitro and in vivo activity against a range of medically important Gram-negative bacteria. an2therapeutics.complos.org Its efficacy was demonstrated in the neutropenic murine thigh infection model against key pathogens.
In a study using this model, subcutaneously administered epetraborole showed significant, dose-dependent bactericidal activity against E. coli and P. aeruginosa. researchgate.netasm.org Against E. coli ATCC 25922, epetraborole demonstrated marked reductions in bacterial load. researchgate.net Similar potent efficacy was observed against an aminoglycoside-resistant E. coli strain (ANA598) that possesses CTX-M-2 and OXA-2 β-lactamases, indicating that its activity is not compromised by these common resistance mechanisms. researchgate.net The compound was also efficacious against P. aeruginosa ATCC 27853 in the same neutropenic thigh model. researchgate.net This foundational work supported its advancement into clinical trials for complicated urinary tract infections (cUTIs), although these were later discontinued (B1498344). nih.govplos.org
Efficacy in Animal Models of Nontuberculous Mycobacterial (NTM) Infections
Epetraborole has shown potent activity against NTM species, which are known to be intrinsically resistant to many antibiotics. researchgate.net
In a chronic mouse lung infection model designed to evaluate treatments for Mycobacterium avium complex (MAC), epetraborole demonstrated robust efficacy. nih.govwsu.edubiorxiv.org Studies using C57BL/6 mice infected with various MAC strains showed that oral epetraborole monotherapy was highly effective. biorxiv.orgscispace.com Against M. avium 2285R, a biofilm-forming strain, all tested doses of epetraborole were significantly more effective than clarithromycin (B1669154). nih.govwsu.edu Against M. avium ATCC 700898, epetraborole monotherapy was superior to the standard-of-care (SOC) regimen (clarithromycin, rifabutin, and ethambutol). biorxiv.orgscispace.com For other strains, such as M. intracellulare 1956, its efficacy was comparable to the SOC regimen, achieving CFU reductions ranging from 2 to 4.8 log10 compared to controls. biorxiv.orgscispace.com
Epetraborole is also active against the notoriously difficult-to-treat rapid-growing mycobacterium, Mycobacteroides abscessus. nih.govnih.gov In mouse models of M. abscessus lung infection, orally administered epetraborole led to a significant reduction in the lung bacterial burden. nih.govplos.orgnih.gov
One study evaluated epetraborole against three different clinical isolates of M. abscessus (ATCC 19977, M9501, and M9530) in C3HeB/FeJ mice over a 4-week treatment period. nih.govnih.gov Against isolate M9530, a higher dose of epetraborole was found to be more efficacious and was comparable to parenteral imipenem (B608078), a highly effective antibiotic against M. abscessus. nih.govnih.gov For instance, against M9530, a 50 mg/kg dose of epetraborole reduced the lung burden by 2.5 log10 CFU, an effect statistically similar to that of imipenem. plos.org Against the ATCC 19977 strain, both 25 mg/kg and 50 mg/kg doses produced a net reduction of 1.1 log10 CFU over four weeks. nih.gov In a separate acute SCID mouse model, epetraborole demonstrated a statistically significant ~1-log reduction in lung CFU, which was comparable to treatment with clarithromycin. scispace.comnih.gov
Murine Lung Infection Models for Mycobacterium avium complex
Efficacy in Specific Models of Melioidosis (Burkholderia pseudomallei Infection)
Epetraborole has been evaluated as a potential treatment for melioidosis, a severe disease caused by Burkholderia pseudomallei. researchgate.netasm.orgdntb.gov.ua In an acute pulmonary murine infection model using BALB/c mice, epetraborole demonstrated efficacy equivalent to the standard-of-care drug ceftazidime (B193861) when administered either orally or subcutaneously. researchgate.netasm.orgdntb.gov.ua
Treatment with epetraborole resulted in a dose-dependent reduction of the bacterial load in the lungs. researchgate.net For example, oral administration at 30 mg/kg led to a ~3.5 log10 CFU/mL reduction in the lung compared to untreated controls. plos.org At this dose, bacterial dissemination to the spleen was not observed, indicating effective control of the infection. researchgate.netdzif.de These findings highlight epetraborole's potential as a therapeutic agent for the often-fatal disease of melioidosis. researchgate.netasm.org
Combination Therapy Strategies with Epetraborole R-Mandelate in Preclinical Models: Synergistic or Additive Effects
A key aspect of epetraborole's preclinical evaluation has been its use in combination with other antibiotics, often showing improved or synergistic activity. nih.govresearchgate.netasm.org
Against B. pseudomallei, adding epetraborole to ceftazidime significantly improved antimicrobial activity in the murine lung infection model compared to either drug alone. researchgate.netasm.orgdntb.gov.ua Ex vivo studies using THP-1 macrophages also confirmed a synergistic interaction between epetraborole and ceftazidime. researchgate.netasm.orgdntb.gov.ua Co-treatment with 1 μg/mL of epetraborole and 4 μg/mL of ceftazidime resulted in a ~3.5 log10 reduction in intracellular CFUs, which was significantly greater than the reduction seen with ceftazidime alone. researchgate.net
For MAC infections, combining oral epetraborole with the SOC regimen (clarithromycin, rifabutin, and ethambutol) significantly increased bacterial killing in the chronic mouse lung model. biorxiv.orgscispace.com This combination increased CFU reduction by 1.4 to 3.0 log10 compared to the SOC regimen alone, resulting in total lung CFU reductions of 4.6 to 5.6 log10. wsu.eduscispace.com
In the context of M. abscessus, combination therapy with epetraborole and the non-proteinogenic amino acid norvaline showed improved in vivo efficacy in a murine infection model compared to epetraborole monotherapy. researchgate.net This strategy is based on the finding that epetraborole-resistant mutants, which lose LeuRS editing activity, become susceptible to misincorporation of leucine (B10760876) mimics like norvaline. researchgate.net
Structure Activity Relationships Sar and Rational Drug Design for Epetraborole Analogues
Identification of Key Structural Features Essential for LeuRS Inhibitory Activity
The inhibitory potency of epetraborole (B1504100) against LeuRS is contingent on several key structural features. The benzoxaborole core is fundamental to its mechanism of action. The boron atom within this heterocyclic system plays a crucial role in trapping the tRNALeu molecule in the editing site of the LeuRS enzyme. nih.gov This process, known as the oxaborole tRNA-trapping (OBORT) mechanism, effectively blocks protein synthesis, leading to bacterial cell death. nih.gov
Specific substitutions on the benzoxaborole ring have been shown to be critical for potent inhibition. A 3-aminomethyl group on the benzoxaborole core significantly enhances interactions with the editing domain of the E. coli LeuRS. nih.gov Furthermore, a 7-O-propanol substituent introduces a novel interaction with the phosphate (B84403) backbone of tRNALeu, further stabilizing the drug-target complex. nih.gov The combination of these modifications was instrumental in the development of epetraborole as a potent antibacterial agent. nih.gov
Rational Design and Synthesis of Epetraborole Derivatives to Optimize Potency and Spectrum
Building upon the foundational SAR of epetraborole, medicinal chemists have engaged in rational drug design to synthesize derivatives with improved characteristics. The goal has been to enhance potency against a broader range of bacteria, including clinically challenging Gram-negative and mycobacterial species.
One strategy has involved the introduction of a halogen atom at the 4-position of the benzoxaborole ring. This modification led to the development of compounds with potent activity against Mycobacterium tuberculosis. nih.gov Another analogue, ganfeborole (B1654198) (GSK3036656), features a chloro-substitution and a 1,2-ethanediol (B42446) side chain in place of the 1,3-propanediol (B51772) chain of epetraborole. acs.org This derivative is under development for the treatment of tuberculosis. acs.org
The synthesis of these analogues often involves multi-step processes. For instance, the creation of a 4-(1-hydroxy-3-nitromethyl-1,3-dihydro-benzo[c] ontosight.ainewdrugapprovals.orgoxaborol-7-yloxy)-butyric acid ethyl ester intermediate highlights the complexity of these synthetic routes. newdrugapprovals.org
Computational Chemistry Approaches: Molecular Docking, QSAR, and Pharmacophore Modeling
Computational chemistry has become an indispensable tool in the rational design of epetraborole analogues. researchgate.net Molecular docking studies have provided invaluable insights into the binding modes of these inhibitors within the LeuRS active site. researchgate.netvdoc.pub These models help to visualize and predict how different structural modifications will affect the interaction with the enzyme, guiding the synthesis of more potent compounds. For example, docking simulations of BE120, a carborane-containing compound, with its receptor helped to explain its high in vivo estrogenic activity. vdoc.pub
Quantitative structure-activity relationship (QSAR) studies have also been employed to correlate the physicochemical properties of epetraborole derivatives with their biological activity. These mathematical models can predict the potency of unsynthesized compounds, thereby prioritizing synthetic efforts.
Pharmacophore modeling helps to identify the essential three-dimensional arrangement of chemical features required for biological activity. This information is crucial for designing novel scaffolds that retain the key interactions necessary for LeuRS inhibition.
Impact of Substituent Modifications on In Vitro Antimicrobial Activity and Preclinical ADME Profiles
The modification of substituents on the epetraborole scaffold has a profound impact on both its antimicrobial activity and its absorption, distribution, metabolism, and excretion (ADME) properties.
The following table summarizes the in vitro activity of epetraborole against various bacterial strains:
| Organism | Strain(s) | MIC Range (μg/mL) |
| Burkholderia pseudomallei | 13 clinical and 3 reference strains | 0.25 - 4 nih.gov |
| Mycobacterium abscessus | Wild-type, subspecies, drug-resistant, and clinical isolates | Potent activity reported mdpi.com |
| Escherichia coli | Not specified | IC50 decreased from 38 to 3 nM with preincubation acs.org |
These data demonstrate the broad-spectrum potential of epetraborole and the importance of continued optimization of its ADME profile to ensure its translation into a clinically successful drug.
Development of Novel Benzoxaborole Scaffolds Based on Epetraborole's Preclinical Success
The preclinical success of epetraborole has spurred the development of novel benzoxaborole scaffolds targeting not only LeuRS but also other enzymes. newdrugapprovals.org The versatility of the benzoxaborole core makes it an attractive starting point for the discovery of new therapeutic agents. researchgate.net
Researchers are exploring different substitutions and ring systems to create next-generation inhibitors with improved properties. For instance, the identification of a 6-(4-carboxyphenoxy)-1,3-dihydro-1-hydroxy-2,1-benzoxaborole scaffold with potent antimalarial activity highlights the broad potential of this chemical class. mdpi.com The continued exploration of novel benzoxaborole-based compounds holds promise for addressing the growing threat of antimicrobial resistance.
Advanced Bioanalytical and Research Methodologies for Epetraborole R Mandelate
Development and Validation of LC-MS/MS Methods for Quantifying Epetraborole (B1504100) in Preclinical Biological Matrices
The accurate quantification of epetraborole in complex biological samples such as plasma is fundamental to preclinical research. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred technique for this purpose due to its high sensitivity, specificity, and throughput. tainstruments.comnih.gov The development of a robust LC-MS/MS method for epetraborole involves several critical steps. nih.govasm.org
First, an efficient sample preparation protocol is established, often utilizing protein precipitation or solid-phase extraction (SPE) to remove interfering components from the biological matrix. nih.govnih.gov Chromatographic conditions are then optimized, typically using reversed-phase high-performance liquid chromatography (HPLC) to achieve clear separation of epetraborole and its metabolites from endogenous matrix components. nih.gov Finally, the mass spectrometer parameters are tuned for optimal detection, using multiple reaction monitoring (MRM) to ensure high selectivity and sensitivity for the analyte. asm.org An appropriate internal standard is used to ensure accuracy. nih.gov
Method validation is performed according to established regulatory guidelines to ensure the data generated is reliable. nih.govresearchgate.netnih.gov Key validation parameters include accuracy, precision, selectivity, sensitivity, linearity over a defined concentration range, matrix effect, and the stability of the analyte under various storage and handling conditions. nih.gov
Table 1: Representative Validation Parameters for an LC-MS/MS Assay of Epetraborole
This table illustrates typical acceptance criteria for the validation of a bioanalytical method for epetraborole in a preclinical plasma matrix.
| Validation Parameter | Concentration Level | Acceptance Criteria |
| Intra-day & Inter-day Accuracy | Low, Medium, High QC | Within ±15% of the nominal concentration |
| Lower Limit of Quantification (LLOQ) | Within ±20% of the nominal concentration | |
| Intra-day & Inter-day Precision | Low, Medium, High QC | Relative Standard Deviation (RSD) ≤15% |
| Lower Limit of Quantification (LLOQ) | Relative Standard Deviation (RSD) ≤20% | |
| Linearity | Calibration Curve | Correlation coefficient (r²) ≥ 0.99 |
| Selectivity | Blank Matrix Samples | No significant interfering peaks at the retention time of the analyte or internal standard |
| Matrix Effect | Low and High QC | RSD of matrix factor should be ≤15% |
| Recovery | Low, Medium, High QC | Consistent, precise, and reproducible |
| Stability (e.g., Freeze-thaw, Long-term) | Low and High QC | Analyte concentration within ±15% of initial concentration |
Application of NMR Spectroscopy for Metabolite Identification in Preclinical Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for identifying the structure of drug metabolites in biological fluids, providing critical insights into the metabolic fate of a compound. nih.govnih.govnih.gov Unlike mass spectrometry, NMR provides detailed structural information and is inherently quantitative without the need for identical standards, as the signal intensity is directly proportional to the number of nuclei. nih.gov For epetraborole, NMR is instrumental in elucidating how the parent drug is structurally modified in vivo. core.ac.uk
In preclinical studies, biofluids from subjects are analyzed using one-dimensional (1D) and two-dimensional (2D) NMR techniques. nih.govfrontiersin.org While 1D ¹H-NMR spectra provide a rapid overview of the metabolites present, they are often crowded due to endogenous signals. nih.gov Therefore, 2D NMR experiments like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed to resolve overlapping signals and piece together the chemical structure of metabolites by identifying connections between atoms. nih.gov
Research has shown that epetraborole is metabolized primarily through the oxidation of its propanol (B110389) side chain to form an inactive carboxylic acid metabolite, known as M3. mdpi.com NMR analysis confirms this structural transformation. Further analysis has identified other minor metabolites, helping to build a comprehensive metabolic profile. mdpi.com
Table 2: Identified Preclinical Metabolites of Epetraborole
This table summarizes the major and minor metabolites of epetraborole identified in preclinical species.
| Metabolite ID | Description | Metabolic Transformation |
| M3 | Major inactive metabolite | Oxidation of the propanol side chain to a carboxylic acid. mdpi.com |
| M1 | Minor metabolite | Deboronation and oxidation of the propanol side chain. |
| M2 | Minor metabolite | Deboronation (loss of the boron-containing ring). |
| M7 | Minor metabolite | N-acetylation of the M3 metabolite. |
High-Throughput Screening Assays for Identifying New LeuRS Inhibitors and Modulators
The discovery of novel inhibitors and modulators of leucyl-tRNA synthetase (LeuRS), the target enzyme of epetraborole, is greatly accelerated by high-throughput screening (HTS). google.comnih.govbiopharmiq.com These assays are designed to rapidly test large libraries of chemical compounds for their ability to interfere with LeuRS activity. mdpi.com The fundamental reaction catalyzed by LeuRS involves the attachment of leucine (B10760876) to its corresponding tRNA, a process that consumes ATP and produces AMP and pyrophosphate (PPi) as byproducts. google.com
Several HTS assay formats have been developed to monitor this reaction. nih.gov These are often colorimetric or fluorescence-based assays performed in microtiter plates (e.g., 384- or 1536-well formats) for automation and speed. nottingham.ac.uk Common approaches include measuring the depletion of ATP or the accumulation of AMP or PPi. For example, luciferase-based systems can be used to detect remaining ATP levels, where a decrease in light output signifies enzyme activity and its inhibition. Other methods use coupled enzymes to convert PPi into a detectable signal. google.com
The goal of these screening campaigns is to identify "hits"—compounds that show significant inhibition of LeuRS. mdpi.com These hits can then be further validated and optimized through medicinal chemistry to develop new drug candidates or tool compounds for studying LeuRS function. mdpi.com
Table 3: Comparison of High-Throughput Screening (HTS) Assay Formats for LeuRS Inhibitors
This table compares different methodologies used in HTS campaigns to identify novel inhibitors of Leucyl-tRNA Synthetase.
| Assay Principle | Readout Method | Signal Type | Advantages | Considerations |
| ATP Depletion | Luciferase/Luciferin | Luminescence | High sensitivity, widely used | Potential for interference from colored or fluorescent compounds |
| PPi Detection | Enzymatic Coupling (e.g., with pyrophosphatase) | Colorimetric/Fluorometric | Continuous monitoring possible | Coupled enzyme steps can be prone to interference |
| AMP Detection | Antibody-based or Enzymatic Coupling | Fluorescence Polarization, Luminescence | High specificity for the reaction product | May require specific reagents or antibodies |
| Aminoacylation | Scintillation Proximity Assay (SPA) | Radioactivity | Direct measurement of tRNA charging | Requires use of radioactive isotopes (e.g., ³H-leucine) |
Microscopic Techniques for Visualizing Epetraborole's Cellular Effects on Bacterial Morphology and Growth
Microscopy provides direct visual evidence of how an antibacterial agent affects bacterial cells. researchgate.net Techniques like scanning electron microscopy (SEM) and transmission electron microscopy (TEM) are invaluable for studying the morphological and ultrastructural changes induced by compounds like epetraborole. frontiersin.orgnih.gov
SEM is used to examine the bacterial cell surface in high resolution. researchgate.net For a protein synthesis inhibitor like epetraborole, which disrupts fundamental cellular processes, SEM could reveal secondary effects on cell division and integrity, such as filamentation (failure to divide), abnormal cell shapes, or signs of cell stress like surface wrinkling or blebbing. frontiersin.orgmdpi.com
TEM allows for the visualization of the internal ultrastructure of the bacterial cell. frontiersin.org Following treatment with epetraborole, TEM could be used to observe changes in the cytoplasm, the organization of the nucleoid (DNA), and the ribosome density, which would be consistent with the inhibition of protein synthesis. creative-proteomics.com
Fluorescence microscopy offers another layer of analysis by using specific dyes or fluorescently labeled proteins to visualize cellular components and processes in real-time. imdea.orgnews-medical.net For instance, DNA stains like DAPI could highlight changes in chromosome segregation, while membrane integrity dyes could assess cell viability after prolonged inhibition of protein synthesis. news-medical.net These visualization techniques are critical for understanding the downstream cellular consequences of LeuRS inhibition. biorxiv.org
Table 4: Application of Microscopic Techniques to Study Epetraborole's Effects
This table outlines how different microscopy methods can be applied to visualize the impact of epetraborole on bacterial cells.
| Microscopy Technique | Primary Application | Potential Observable Effects of Epetraborole |
| Scanning Electron Microscopy (SEM) | High-resolution imaging of the cell surface. mdpi.com | Alterations in cell shape and size, filamentation, surface deformities (e.g., wrinkling, blebbing), incomplete cell division. frontiersin.org |
| Transmission Electron Microscopy (TEM) | Visualization of internal cellular ultrastructure. frontiersin.org | Disorganization of cytoplasm, changes in ribosome density, altered nucleoid morphology, signs of cell lysis. creative-proteomics.com |
| Fluorescence Microscopy | Real-time visualization of specific cellular components and processes. biorxiv.org | Abnormal DNA segregation (with DNA stains), compromised membrane integrity (with viability stains), inhibition of cell division. news-medical.net |
| Confocal Laser Scanning Microscopy (CLSM) | 3D visualization of bacterial communities (biofilms). nih.gov | Inhibition of biofilm formation, altered biofilm architecture, reduced biomass. asm.org |
Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) for Binding Kinetics Studies of Epetraborole with Target Enzymes
Understanding the binding interaction between a drug and its target is crucial for drug development. Isothermal titration calorimetry (ITC) and surface plasmon resonance (SPR) are two powerful biophysical techniques used to characterize the binding of epetraborole to its target enzyme, LeuRS. researchgate.netnih.gov
ITC directly measures the heat released or absorbed during the binding event. tainstruments.commalvernpanalytical.com In a typical experiment, epetraborole is titrated into a solution containing LeuRS, and the resulting heat change is measured after each injection. mosbri.eu This allows for the direct determination of the binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction in a single label-free experiment, providing a complete thermodynamic profile of the binding event. tainstruments.comharvard.edu
SPR is a real-time, label-free optical technique that measures changes in mass on a sensor chip surface. reactionbiology.comcriver.com In an SPR experiment, the LeuRS enzyme is typically immobilized on the sensor chip, and a solution containing epetraborole is flowed over the surface. nih.gov The binding and subsequent dissociation are monitored in real-time, generating a sensorgram. criver.com From this data, the association rate constant (kₐ or kₒₙ) and dissociation rate constant (kd or kₒff) can be calculated. The equilibrium dissociation constant (KD) is then determined from the ratio of these rates (kd/kₐ). creative-proteomics.com This kinetic information is highly valuable for lead optimization, as the residence time of a drug on its target can correlate with efficacy. criver.com
Table 5: Comparison of ITC and SPR for Epetraborole-LeuRS Binding Analysis
This table compares the key features and data outputs of Isothermal Titration Calorimetry and Surface Plasmon Resonance for studying drug-target interactions.
| Parameter | Isothermal Titration Calorimetry (ITC) | Surface Plasmon Resonance (SPR) |
| Principle | Measures heat change upon binding. malvernpanalytical.com | Measures change in refractive index upon binding. reactionbiology.com |
| Sample State | Both molecules are in solution. harvard.edu | One molecule (ligand) is immobilized on a sensor surface; the other (analyte) is in solution. nih.gov |
| Primary Data Output | Binding isotherm (heat per injection vs. molar ratio). mosbri.eu | Sensorgram (response units vs. time). criver.com |
| Key Parameters Measured | Thermodynamic: • Binding Affinity (KD) • Stoichiometry (n) • Enthalpy (ΔH) • Entropy (ΔS) tainstruments.comharvard.edu | Kinetic: • Association Rate (kₐ) • Dissociation Rate (kd) • Binding Affinity (KD = kd/kₐ) creative-proteomics.comcriver.com |
| Throughput | Lower | Higher, suitable for screening. reactionbiology.com |
| Sample Consumption | Higher | Lower |
Q & A
Q. What is the mechanism of action of Epetraborole R-mandelate, and how does it differ from other leucyl-tRNA synthetase (LeuRS) inhibitors?
this compound inhibits bacterial LeuRS, disrupting protein synthesis by preventing leucyl-tRNA formation. Unlike traditional LeuRS inhibitors, its R-mandelate salt formulation enhances solubility and bioavailability, which is critical for in vivo efficacy against Gram-negative pathogens like Mycobacterium avium complex (MAC) . Methodologically, confirmatory studies should combine crystallography (to map binding interactions) with comparative enzymatic assays using other LeuRS inhibitors (e.g., tavaborole) to assess specificity and resistance profiles.
Q. How should researchers design initial in vitro experiments to evaluate Epetraborole’s antibacterial activity against MAC isolates?
Use standardized broth microdilution assays (CLSI guidelines) with MAC clinical isolates, including macrolide- and amikacin-resistant strains. Include a negative control (vehicle) and positive controls (e.g., clarithromycin). Measure minimum inhibitory concentrations (MICs) and assess time-kill kinetics over 72 hours. Prioritize isolates with baseline resistance data to contextualize results, as seen in Phase 2/3 trials where 60% of isolates were amikacin-resistant .
Q. What pharmacokinetic (PK) parameters are critical for optimizing Epetraborole dosing in preclinical models?
Focus on bioavailability, plasma half-life, and tissue penetration (e.g., lung epithelial lining fluid). Use murine models of MAC lung infection to correlate PK parameters with bacterial load reduction. For methodology, employ LC-MS/MS for plasma and tissue drug quantification, paired with non-compartmental analysis. Ensure dose-ranging studies align with human equivalent doses derived from Phase 2/3 trials (e.g., 6-month treatment windows) .
Advanced Research Questions
Q. How can researchers reconcile contradictory efficacy signals between primary endpoints and post-hoc analyses in Epetraborole trials?
In the Phase 2/3 EBO-301 trial, the prespecified QOL-B Respiratory Domain (nominal p=0.0365) and post-hoc MACrO2 analysis (p=0.0433) showed divergent trends (Table 1 vs. Table 2). To resolve contradictions:
Q. What experimental strategies are recommended to address high baseline resistance in MAC populations when testing Epetraborole combination therapies?
Use checkerboard assays to identify synergistic combinations (e.g., with ethambutol or clofazimine). Measure fractional inhibitory concentration indices (FICI ≤0.5 indicates synergy). In murine models, compare monotherapy vs. combination therapy using longitudinal CFU counts and resistance emergence rates. Prioritize combinations that reduce MICs by ≥4-fold, as seen in trials where background regimens (OBR) included macrolides and aminoglycosides .
Q. How should researchers optimize the design of a Phase 2 proof-of-concept study for Epetraborole in melioidosis?
Align endpoints with FDA guidance for acute infections:
- Primary: 30-day all-cause mortality (current SOC mortality: ~50%).
- Secondary: Time to blood culture clearance, PK/PD targets (e.g., ƒAUC/MIC). Use adaptive randomization to allocate patients to SOC ± Epetraborole, stratified by disease severity. Power the study to detect a 25% mortality reduction (α=0.05, β=0.2), requiring ~200 participants (based on observational trial data) .
Methodological Considerations
Q. What statistical approaches are appropriate for analyzing nominal significance in secondary endpoints?
Apply Hochberg or Benjamini-Hochberg procedures to control false discovery rates in post-hoc analyses. For example, the MACrO2 post-hoc p-value (0.0433) would require adjustment for multiple comparisons. Pre-specify hierarchical testing frameworks in statistical analysis plans to avoid type I errors .
Q. How can researchers ensure robust metadata documentation for Epetraborole-related data repositories?
Adopt FAIR principles:
- Findable : Assign DOI/ORCID to datasets.
- Accessible : Use repositories like ClinVar for resistance genotypes.
- Interoperable : Align with CDISC standards for clinical data.
- Reusable : Include protocols for MIC assays, PK sampling, and PRO instruments (QOL-B/MACrO2) .
Tables
Table 1 : Key Efficacy Outcomes from EBO-301 Phase 2 Trial
| Endpoint | Epetraborole + OBR (n=34) | Placebo + OBR (n=35) | p-value |
|---|---|---|---|
| QOL-B Respiratory Δ | +7.20 | +0.30 | 0.0365 |
| MACrO2 Δ | -12.91 | -7.10 | 0.0433 |
| Source: AN2 Therapeutics Phase 2/3 Trial Update |
Table 2 : Recommended In Vitro Assay Conditions for Epetraborole
| Parameter | Protocol Detail |
|---|---|
| Medium | Middlebrook 7H9 broth + OADC supplement |
| Incubation | 37°C, 5% CO2, 14 days |
| Resistance Testing | Include macrolide/amikacin-resistant isolates |
| Source: CLSI Guidelines |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
